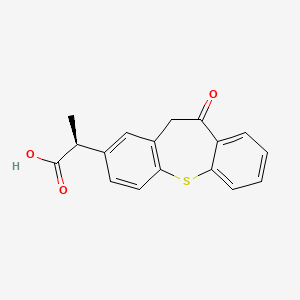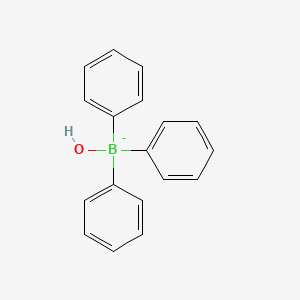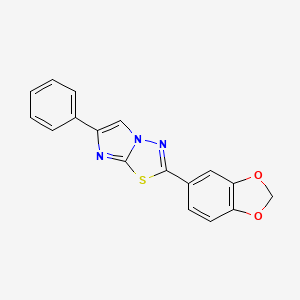
Acetamide, 2-(diethylamino)-N-(1,1,3,3-tetramethylbutyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, 2-(diethylamino)-N-(1,1,3,3-tetramethylbutyl)-, hydrochloride is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(diethylamino)-N-(1,1,3,3-tetramethylbutyl)-, hydrochloride involves several steps. The primary route includes the reaction of 1,1,3,3-tetramethylbutylamine with diethylamine, followed by acylation with acetic anhydride. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The process includes the use of solvents and catalysts to facilitate the reactions and improve efficiency.
化学反応の分析
Types of Reactions
Acetamide, 2-(diethylamino)-N-(1,1,3,3-tetramethylbutyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines and alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the diethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides, hydroxides, and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various amides, amines, and alcohols, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Acetamide, 2-(diethylamino)-N-(1,1,3,3-tetramethylbutyl)-, hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of Acetamide, 2-(diethylamino)-N-(1,1,3,3-tetramethylbutyl)-, hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,1,3,3-Tetramethylbutylamine: A related compound with similar structural features but different functional groups.
Diethylamine: Another related compound used in the synthesis of Acetamide, 2-(diethylamino)-N-(1,1,3,3-tetramethylbutyl)-, hydrochloride.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in research and industry.
特性
CAS番号 |
97301-23-0 |
|---|---|
分子式 |
C14H31ClN2O |
分子量 |
278.86 g/mol |
IUPAC名 |
2-(diethylamino)-N-(2,4,4-trimethylpentan-2-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C14H30N2O.ClH/c1-8-16(9-2)10-12(17)15-14(6,7)11-13(3,4)5;/h8-11H2,1-7H3,(H,15,17);1H |
InChIキー |
DJLSLBDQUJLWHN-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC(=O)NC(C)(C)CC(C)(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl 2-dimethoxyphosphorylacetate](/img/structure/B12734677.png)

